molecular formula C21H21F3N4O3 B2510053 7-methoxy-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzofuran-2-carboxamide CAS No. 2034259-60-2

7-methoxy-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzofuran-2-carboxamide

Cat. No. B2510053
CAS RN: 2034259-60-2
M. Wt: 434.419
InChI Key: YNYMTJGNLMFCDF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters is a common approach, but it’s not well developed .


Molecular Structure Analysis

The molecular structure of similar compounds often involves a trifluoromethyl group, which is a functional group with the formula -CF3 . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve catalytic protodeboronation of alkyl boronic esters . This process is often paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds often involve a significant electronegativity, which is often described as being intermediate between the electronegativities of fluorine and chlorine . Trifluoromethyl-substituted compounds are often strong acids .

Scientific Research Applications

Synthesis and Biological Activities : The exploration of heterocyclic compounds, such as those derived from benzodifuranyl and pyrimidine derivatives, has been significant in medicinal chemistry. For instance, the synthesis of novel compounds with anti-inflammatory and analgesic properties through the manipulation of benzodifuran and pyrimidine structures demonstrates the potential for developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Additionally, the creation of visnagen and khellin derivatives showcases the versatility of these frameworks in producing compounds with promising biological activities (Abu‐Hashem & Youssef, 2011).

Antimicrobial Activities : Research into new pyridine derivatives has shown that certain synthesized compounds exhibit antimicrobial properties, suggesting the potential for developing novel antibacterial and antifungal agents. This research underscores the importance of structural modifications in enhancing biological activities and expanding the therapeutic applications of chemical compounds (Patel, Agravat, & Shaikh, 2011).

Future Directions

The future directions for research into this compound and similar compounds could involve further development of the protodeboronation process, as well as exploration of the potential biological activities of these compounds . Additionally, the trifluoromethyl group is often used in pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds, indicating potential applications in these areas .

properties

IUPAC Name

7-methoxy-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N4O3/c1-12-25-17(21(22,23)24)11-18(26-12)28-8-6-14(7-9-28)27-20(29)16-10-13-4-3-5-15(30-2)19(13)31-16/h3-5,10-11,14H,6-9H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYMTJGNLMFCDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CC4=C(O3)C(=CC=C4)OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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